3-Bromo-N-(3-bromophenyl)propanamide
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Overview
Description
3-Bromo-N-(3-bromophenyl)propanamide: is an organic compound with the molecular formula C9H9Br2NO. It is a brominated derivative of propanamide, featuring two bromine atoms attached to the phenyl and propanamide moieties. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Bromination of Propanamide: One common method involves the bromination of propanamide using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or a radical initiator like benzoyl peroxide.
Amination of 3-Bromopropanoic Acid: Another route involves the amination of 3-bromopropanoic acid with 3-bromoaniline under acidic or basic conditions.
Industrial Production Methods: Industrial production methods for 3-Bromo-N-(3-bromophenyl)propanamide typically involve large-scale bromination reactions using continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 3-Bromo-N-(3-bromophenyl)propanamide can undergo nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized to form corresponding carboxylic acids or reduced to form amines or alcohols depending on the reagents and conditions used.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are commonly used.
Major Products Formed:
Substitution Reactions: Products include azides, thiocyanates, and ethers depending on the nucleophile used.
Oxidation: Products include carboxylic acids and ketones.
Reduction: Products include primary amines and alcohols.
Scientific Research Applications
Chemistry: 3-Bromo-N-(3-bromophenyl)propanamide is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its brominated structure makes it a valuable building block for further functionalization .
Biology and Medicine: In biological research, this compound is used to study the effects of brominated amides on cellular processes.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity allows for the creation of polymers and other advanced materials with unique properties .
Mechanism of Action
The mechanism of action of 3-Bromo-N-(3-bromophenyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atoms in the compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of enzymatic activity . The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
3-Bromo-N-(4-bromophenyl)propanamide: This compound is structurally similar but has the bromine atom on the para position of the phenyl ring.
3-Bromo-N-(3-fluorophenyl)propanamide: This compound features a fluorine atom instead of a bromine atom on the phenyl ring, leading to different reactivity and properties.
Uniqueness: 3-Bromo-N-(3-bromophenyl)propanamide is unique due to the presence of two bromine atoms, which enhance its reactivity and make it a versatile intermediate for various chemical transformations. Its specific substitution pattern also influences its physical and chemical properties, making it distinct from other similar compounds .
Properties
Molecular Formula |
C9H9Br2NO |
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Molecular Weight |
306.98 g/mol |
IUPAC Name |
3-bromo-N-(3-bromophenyl)propanamide |
InChI |
InChI=1S/C9H9Br2NO/c10-5-4-9(13)12-8-3-1-2-7(11)6-8/h1-3,6H,4-5H2,(H,12,13) |
InChI Key |
JHGJFJRZKSTSTC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Br)NC(=O)CCBr |
Origin of Product |
United States |
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